4-(3-Hydroxy-5-phenylpentyl)-2-methoxyphenol
Overview
Description
4-(3-Hydroxy-5-phenylpentyl)-2-methoxyphenol is a chemical compound known for its unique structure and properties This compound is characterized by a phenolic hydroxyl group, a methoxy group, and a hydroxy-phenylpentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-5-phenylpentyl)-2-methoxyphenol typically involves multi-step organic reactions. One common method includes the alkylation of 2-methoxyphenol with a suitable phenylpentyl halide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then subjected to hydrolysis to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxy-5-phenylpentyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups, leading to the formation of simpler hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrocarbons. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-(3-Hydroxy-5-phenylpentyl)-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-5-phenylpentyl)-2-methoxyphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound may act on specific enzymes or receptors, modulating their activity and leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Latanoprost: A prostaglandin F2α analogue used in the treatment of glaucoma.
Latanoprostene bunod: A nitric oxide-donating prostaglandin analogue with dual mechanisms of action.
Netarsudil: A Rho kinase inhibitor used in combination with latanoprost for glaucoma treatment.
Uniqueness
4-(3-Hydroxy-5-phenylpentyl)-2-methoxyphenol is unique due to its specific structural features, such as the combination of a phenolic hydroxyl group and a methoxy group with a hydroxy-phenylpentyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3-hydroxy-5-phenylpentyl)-2-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-21-18-13-15(9-12-17(18)20)8-11-16(19)10-7-14-5-3-2-4-6-14/h2-6,9,12-13,16,19-20H,7-8,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFORMYNKENYOPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(CCC2=CC=CC=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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